molecular formula C14H22N2O2 B12549035 Octyl 3-aminopyridine-2-carboxylate CAS No. 144726-00-1

Octyl 3-aminopyridine-2-carboxylate

Cat. No.: B12549035
CAS No.: 144726-00-1
M. Wt: 250.34 g/mol
InChI Key: IRWULZLNZMUMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-aminopyridine-2-carboxylate is a chemical compound with the molecular formula C14H22N2O2 It is an ester derivative of 3-aminopyridine-2-carboxylic acid, where the carboxyl group is esterified with an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 3-aminopyridine-2-carboxylate typically involves the esterification of 3-aminopyridine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 3-aminopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

Octyl 3-aminopyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of octyl 3-aminopyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine-2-carboxylic acid: The parent compound without the octyl ester group.

    4-Aminopyridine-2-carboxylic acid: A positional isomer with the amino group at the 4-position.

    Octyl 4-aminopyridine-2-carboxylate: An ester derivative with the amino group at the 4-position.

Uniqueness

Octyl 3-aminopyridine-2-carboxylate is unique due to the presence of the octyl ester group, which enhances its hydrophobicity and may improve its bioavailability and interaction with lipid membranes. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

144726-00-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

octyl 3-aminopyridine-2-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-2-3-4-5-6-7-11-18-14(17)13-12(15)9-8-10-16-13/h8-10H,2-7,11,15H2,1H3

InChI Key

IRWULZLNZMUMHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.